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Activity of Hydroxyphenyl Amino Acid
Derivatives Against ESKAPE Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

Compound Class | Specific Core Target Pathogens & Key Structural Features
Compound Structure MIC (pg/mL) for Activity

| Hydrazones 14-16 [1] | 3-((4-Hydroxyphenyl)amino)propanoic acid | MRSA: 1-8 pg/mL VRE: 0.5-2
pg/mL Gram-negative: 8-64 pg/mL C. auris: 0.5-64 pg/mL | Heterocyclic substituents (e.g., from
heterocyclic aldehydes) | | Compound 26 [2] [3] | N-substituted B-amino acid; 2-hydroxyphenyl core | S.
aureus (MRSA): 4-16 pg/mL E. faecalis: Comparable to control antibiotics C. albicans: 16 pg/mL | Not
specified in excerpts | | Compounds 5, 6, 25 [4] | 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic acid | S.
aureus and E. faecalis (Enhanced activity) | 4-nitrophenyl, 1-naphthyl, 5-nitro-2-thienyl groups |

Detailed Experimental Protocols

The antimicrobial activity data in the tables above were generated using standardized microbiological

methods to ensure reliability and reproducibility.

e Minimum Inhibitory Concentration (MIC) Assays: The studies determined MIC values using broth
microdilution methods as recommended by the Clinical and Laboratory Standards Institute
(CLSI) [1] [5]. This involves preparing two-fold serial dilutions of the synthesized compounds in a
broth medium, inoculating wells with a standardized number of microbial cells, and incubating them.
The MIC is defined as the lowest concentration of the compound that completely prevents visible
growth.
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e Microbial Strains Tested: Evaluations were performed against clinically significant drug-
resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-
resistant Enterococcus faecalis (VRE), and multidrug-resistant Gram-negative pathogens (K.
pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.) from the ESKAPE group. Activity was
also tested against azole-resistant fungal pathogens like Candida auris [1] [6].

Mechanism of Action Insights

While the exact mechanism of action for the hydroxyphenyl-based amino acid derivatives is an area of

ongoing research, studies suggest they may work through novel pathways.

o Putative Targets in Cell Wall Synthesis: Research into amino acid derivatives indicates they may
inhibit enzymes involved in bacterial cell wall biosynthesis, such as those in the MurA-F pathway,
which is crucial for peptidoglycan formation [1]. This pathway is an attractive target because it is
essential for bacteria and absent in humans.

¢ Novel Anti-Virulence Strategy (Mfd Inhibition): An emerging approach for combating ESKAPE
pathogens is targeting bacterial evolvability and virulence rather than directly killing the cells. A 2025
study identified a molecule, NM102, that inhibits the Mutation Frequency Decline (Mfd) protein [7].
The diagram below illustrates how this strategy disruptates infection and resistance development.
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This diagram shows that by competitively inhibiting Mfd's ATPase activity, NM102 sensitizes bacteria to the
host's immune response and reduces their ability to develop antibiotic resistance, offering a promising

complementary therapeutic strategy [7].

Summary and Research Implications

The search for new therapeutics against ESKAPE pathogens is highly active. The 3-((4-

Hydroxyphenyl)amino)propanoic acid scaffold represents a promising starting point for further development.

e Structure-Activity Relationship (SAR): Activity is highly dependent on substitutions; adding specific
heterocyclic hydrazone groups (Compounds 14-16) significantly boosts potency and spectrum [1].

¢ Promising Scaffold: These findings establish the 3-((4-Hydroxyphenyl)amino)propanoic acid core as
a versatile "foundational platform" for developing new antimicrobial agents [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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pathogen-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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